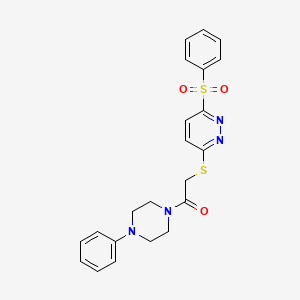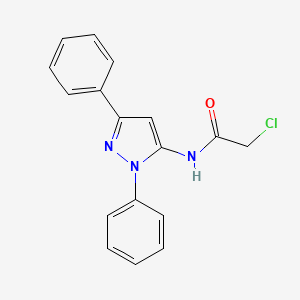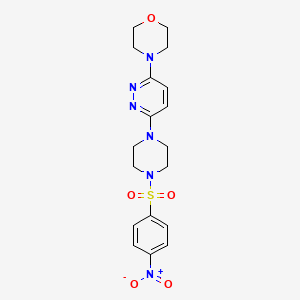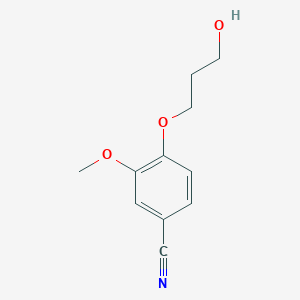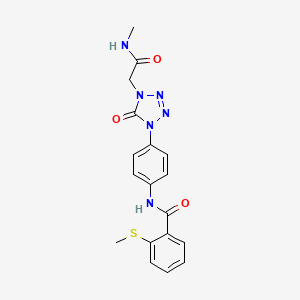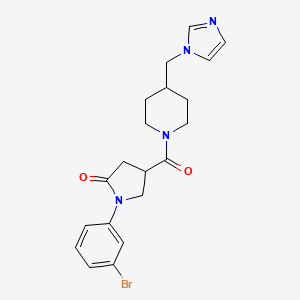
4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-bromophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-bromophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H23BrN4O2 and its molecular weight is 431.334. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-bromophenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-bromophenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has developed convenient methods for the synthesis of azolyl piperidines, including imidazole-linked compounds, highlighting their utility in constructing complex molecular architectures. For example, a study by Shevchuk et al. (2012) details a preparation method for 3- and 4-(1H-azol-1-yl)piperidines, showcasing the adaptability of these frameworks in synthetic chemistry (Shevchuk et al., 2012).
Application in Material Science
Compounds with imidazole rings have been investigated for their corrosion inhibition properties on metal surfaces, demonstrating their potential in protecting materials in harsh environments. Kubba and Al-Joborry (2020) explored the efficacy of an imidazo[1,2-a] pyridine derivative as a corrosion inhibitor for carbon steel, suggesting applications in material preservation and engineering (Kubba & Al-Joborry, 2020).
Pharmacological Potential
Research into similar compounds has explored their pharmacological potential, including anticancer activity. Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives, some of which showed promising anticancer properties, indicating the possible therapeutic applications of structurally related compounds (Kumar et al., 2013).
Electrocatalysis and Energy Storage
The structural motifs found in compounds like "4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-bromophenyl)pyrrolidin-2-one" are also of interest in electrocatalysis and energy storage applications. The unique electronic properties of imidazole rings, for instance, have been studied for their role in lithium–oxygen batteries, as detailed by Knipping et al. (2018), who evaluated various imidazolium-based ionic liquids for battery electrolytes (Knipping et al., 2018).
properties
IUPAC Name |
1-(3-bromophenyl)-4-[4-(imidazol-1-ylmethyl)piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O2/c21-17-2-1-3-18(11-17)25-13-16(10-19(25)26)20(27)24-7-4-15(5-8-24)12-23-9-6-22-14-23/h1-3,6,9,11,14-16H,4-5,7-8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKCVIAPMQXQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-bromophenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

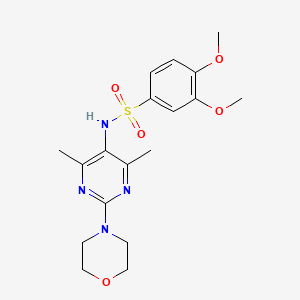

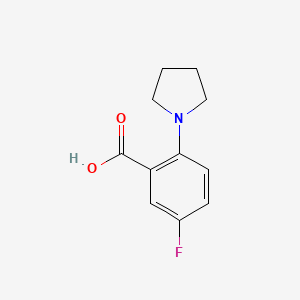

![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2579717.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2579718.png)
![3-(4-chlorophenyl)-1,7-diethyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2579719.png)
![Tert-butyl 1-oxo-4-(trifluoromethyl)-1,5,7,8-tetrahydropyrido[3,4-D]pyridazine-6(2H)-carboxylate](/img/structure/B2579722.png)
